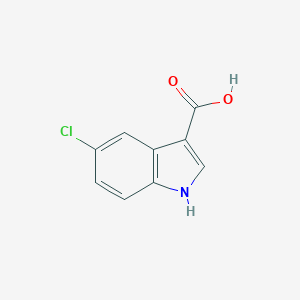

5-Chloro-1H-indole-3-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDITEOFEQOSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591215 | |

| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-05-0 | |

| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10406-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a halogenated derivative of the indole-3-carboxylic acid scaffold, a core structure in numerous biologically active molecules. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the electronic, lipophilic, and metabolic properties of the parent molecule. This strategic modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a handle for further synthetic diversification.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Understanding these properties is paramount for its effective utilization in drug discovery and development, from guiding synthesis and purification to predicting its behavior in biological systems. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for the determination of these critical parameters.

Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆ClNO₂ | PubChem CID: 17840246[1] |

| Molecular Weight | 195.60 g/mol | PubChem CID: 17840246[1] |

| CAS Number | 10406-05-0 | PubChem CID: 17840246[1] |

| Appearance | White to off-white or pinkish solid. | Chem-Impex |

| Melting Point | Not explicitly reported. Estimated to be >200 °C based on related structures. The related compound, 5-Chloroindole-3-carboxaldehyde, has a melting point of 213-216 °C.[2][3] | Differential Scanning Calorimetry (DSC) is recommended for precise determination. |

| Boiling Point | 449.7 °C (Predicted) | [4] |

| Solubility | Quantitative data not readily available. Qualitatively, expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | Experimental determination via isothermal saturation method is recommended. |

| pKa | Not experimentally determined. Predicted value for the N-H proton of the parent 5-chloroindole is approximately 16.09. The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Potentiometric titration is the standard method for experimental determination. |

| Crystal Structure | Orthorhombic, Space Group Pbca. Crystal structure data is available.[5][6] | Single-crystal X-ray diffraction.[5][6] |

Experimental Protocols for Physicochemical Parameter Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind the choice of each protocol is explained to ensure scientific integrity and reproducibility.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Self-Validation: The instrument should be calibrated using certified reference standards (e.g., indium, tin) prior to the analysis. Running the sample in triplicate will ensure the reproducibility of the measurement.

Caption: Workflow for Melting Point Determination by DSC.

Determination of Solubility by Isothermal Saturation Method

Rationale: The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. This involves creating a saturated solution and then quantifying the concentration of the dissolved solid.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, ethanol, DMSO, water).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Self-Validation: The solid phase remaining after the experiment should be analyzed (e.g., by DSC or X-ray powder diffraction) to ensure that no phase transition or degradation has occurred during the equilibration period.

Caption: Workflow for Solubility Determination.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a compound. It involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which corresponds to the midpoint of the titration curve.

Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to limited aqueous solubility.

-

Dilute the solution with deionized water to a final volume, ensuring the final co-solvent concentration is low (e.g., <10%) to minimize its effect on the pKa. The final analyte concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the sample solution.

-

-

Titration:

-

Slowly add the titrant in small increments, recording the pH after each addition.

-

Continue the titration until the pH has plateaued in the basic region.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.

-

Self-Validation: Perform a blank titration with the co-solvent and water mixture to correct for any acidic or basic impurities. The use of specialized software for pKa determination from titration data is recommended for accuracy.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization (NMR and FTIR)

Rationale: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for structural elucidation and confirmation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework, while FTIR identifies the functional groups present.

4.1 ¹H and ¹³C NMR Spectroscopy

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phasing, and baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Assign the signals based on their chemical shifts, multiplicities, and integration (for ¹H). 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignments.

-

Expected ¹H NMR Features (in DMSO-d₆):

-

A broad singlet for the N-H proton of the indole ring, typically downfield (>11 ppm).

-

A broad singlet for the carboxylic acid proton, also downfield (>12 ppm).

-

Signals for the aromatic protons on the indole ring, with chemical shifts and coupling patterns influenced by the chloro and carboxylic acid substituents.

Expected ¹³C NMR Features (in DMSO-d₆):

-

A signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm.

-

Signals for the aromatic and pyrrole carbons of the indole ring, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

4.2 FTIR Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Features:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp, strong C=O stretching band for the carboxylic acid, typically around 1700-1680 cm⁻¹.

-

An N-H stretching band for the indole ring, usually around 3400-3300 cm⁻¹.

-

C-O stretching and O-H bending vibrations for the carboxylic acid in the fingerprint region.

-

Aromatic C-H and C=C stretching bands.

-

A C-Cl stretching band, typically in the fingerprint region.

Stability and Reactivity Profile

Thermal Stability: Indole-3-carboxylic acids are generally stable solids at room temperature. However, they can undergo decarboxylation upon heating, particularly above their melting points. The presence of the electron-withdrawing chloro group at the 5-position may influence the temperature at which decarboxylation occurs. Thermal stability can be quantitatively assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Chemical Reactivity:

-

Acidity: The carboxylic acid group is the most acidic site in the molecule, readily undergoing deprotonation in the presence of a base to form the corresponding carboxylate salt. The N-H proton of the indole ring is significantly less acidic.

-

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position is already substituted, further electrophilic substitution would likely occur on the benzene ring, with the position directed by the chloro and the carboxyl-substituted pyrrole ring.

-

Reactivity of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Influence of the Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance effects. Its presence influences the reactivity of the indole ring system.

Conclusion

References

-

PubChem Compound Summary for CID 17840246, this compound. National Center for Biotechnology Information. [Link][1]

-

This compound methyl ester. Chem-Impex International. [Link]

-

Han, X.-L., & Luo, Y.-H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link][5]

-

Han, X.-L., & Luo, Y.-H. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(1), o145. [Link][6]

Sources

- 1. This compound | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1H-indole-3-carboxylic acid chemical structure

An In-depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid indole scaffold, substituted with a chlorine atom and a carboxylic acid moiety, provides a versatile platform for the synthesis of complex molecular architectures with significant biological activity. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven synthetic methodology, grounded in the principles of the Japp-Klingemann reaction and the Fischer indole synthesis, explaining the causal relationships behind each experimental step. Furthermore, this document explores the compound's applications as a key intermediate in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors. Safety protocols and handling guidelines are also provided for researchers and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in drug discovery, found in a vast array of natural products and synthetic pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile.

This compound emerges as a particularly valuable derivative. The electron-withdrawing chlorine atom at the 5-position modulates the electronics of the ring system, often enhancing binding affinities or improving metabolic stability. The carboxylic acid group at the 3-position serves as a crucial synthetic handle for further elaboration, enabling the construction of amides, esters, and other functional groups to explore structure-activity relationships (SAR).[2] Consequently, this compound is a cornerstone intermediate for synthesizing novel agents targeting a range of diseases, from central nervous system disorders to cancer.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Identity and Nomenclature

-

Synonyms : 5-Chloroindole-3-carboxylic acid

-

CAS Number : 10406-05-0[4]

-

Molecular Formula : C₉H₆ClNO₂[4]

-

Molecular Weight : 195.60 g/mol [4]

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 209 °C | |

| Boiling Point | 449.7 °C (Predicted) | [2] |

| InChI Key | XUDITEOFEQOSAK-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | [4] |

| Appearance | Off-white to pinkish solid | [6] |

| Storage | Room temperature, keep dry | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are characteristic of this compound:

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each unique proton. In a solvent like DMSO-d₆, one would expect to see a broad singlet for the indole N-H proton (typically >11 ppm), a very broad singlet for the carboxylic acid O-H proton (often >12 ppm), and distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indole ring. The proton at C2 will appear as a singlet, while the protons at C4, C6, and C7 will show characteristic splitting patterns (doublets and doublet of doublets) due to coupling.

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of nine distinct carbon atoms. Key signals include the carboxylic acid carbonyl carbon (around 165 ppm), and aromatic carbons in the 110-140 ppm range.

-

FT-IR Spectroscopy : Infrared spectroscopy is used to identify key functional groups. The spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approx. 1680-1710 cm⁻¹), and a peak for the N-H stretch of the indole ring (approx. 3300-3500 cm⁻¹).

-

Mass Spectrometry : Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) at m/z 195, along with a characteristic M+2 peak at m/z 197 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Synthesis: A Rational, Step-by-Step Approach

The most reliable and versatile synthesis of substituted indoles remains the Fischer indole synthesis.[1][7][8] For this compound, a robust strategy involves the initial formation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by acid-catalyzed cyclization.[9][10][11]

Overall Synthetic Strategy

The synthesis begins with a readily available starting material, 4-chloroaniline. This is converted into a diazonium salt, which then undergoes a Japp-Klingemann reaction with a β-keto-ester to form a stable arylhydrazone. This intermediate is then subjected to the classic Fischer indole synthesis conditions to construct the indole ring, followed by hydrolysis to yield the final carboxylic acid product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The successful isolation of the intermediate at each stage and its characterization (e.g., by TLC, melting point) provides confidence before proceeding to the next step. Final product identity and purity must be confirmed by the spectroscopic methods detailed in Section 2.3.

Step 1: Diazotization of 4-Chloroaniline

-

To a 250 mL beaker, add 4-chloroaniline (12.75 g, 0.1 mol) and 60 mL of 3M hydrochloric acid. Stir the mixture until a fine slurry is formed and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of NaNO₂ controls the exothermic reaction.

-

-

Stir the resulting pale-yellow solution at 0-5 °C for an additional 15 minutes. This solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to form the Arylhydrazone

-

In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) in 100 mL of ethanol. Cool this solution to 0-5 °C.

-

To the ethanolic solution, add a pre-chilled solution of sodium acetate (25 g) in 100 mL of water.

-

Causality: Sodium acetate acts as a buffer and a mild base to facilitate the coupling reaction between the diazonium salt and the enolate of the β-keto-ester.

-

-

Slowly add the cold diazonium salt solution from Step 1 to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10 °C.

-

A yellow-orange solid will precipitate. Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Collect the solid arylhydrazone intermediate by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Fischer Indole Synthesis

-

Place the dried arylhydrazone from Step 2 into a round-bottom flask. Add polyphosphoric acid (PPA, approx. 10 times the weight of the hydrazone) as the catalyst and solvent.

-

Heat the mixture with stirring to 90-100 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The crude product, ethyl 5-chloro-1H-indole-3-carboxylate, will precipitate as a solid. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to purify.

Step 4: Hydrolysis to the Carboxylic Acid

-

Suspend the purified ethyl 5-chloro-1H-indole-3-carboxylate in a mixture of ethanol (100 mL) and a 10% aqueous sodium hydroxide solution (50 mL).

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The final product, this compound, will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Medicinal Chemistry

This compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial starting material for more complex, biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

Enzyme Inhibitors : The indole scaffold is adept at fitting into the active sites of enzymes. Derivatives of 5-chloro-indole have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key targets in oncology.[13][14] The carboxylic acid provides a convenient point for attaching side chains that can interact with specific residues in the enzyme's binding pocket.

-

CNS Agents : Given the structural similarity of the indole core to serotonin, it is a logical starting point for developing serotonin receptor modulators for treating central nervous system disorders.[2]

-

Anti-inflammatory Agents : The compound serves as an intermediate for drugs targeting inflammation.[3]

Role in Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR are a major class of anticancer drugs. Many advanced TKIs, such as Osimertinib, are indole-based.[14] The synthesis of novel TKI candidates often begins with functionalized indoles like this compound.

Caption: Inhibition of the EGFR signaling pathway by indole derivatives.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules. Its straightforward, scalable synthesis via the Japp-Klingemann and Fischer indole reactions makes it an accessible building block for research. The strategic positioning of the chloro and carboxylic acid groups provides the necessary handles for medicinal chemists to design and create next-generation therapeutic agents, particularly in the realm of targeted cancer therapy. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

PubMed. A three-component Fischer indole synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

PubChem. This compound | C9H6ClNO2 | CID 17840246. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Pinter, B. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

-

TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. [Link]

-

PubChem. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374. [Link]

-

Matrix Fine Chemicals. This compound | CAS 10406-05-0. [Link]

-

National Institutes of Health (NIH). This compound - PMC. [Link]

-

ChemSupply. This compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). [Link]

-

MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

-

National Institutes of Health (NIH). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. [Link]

-

MySkinRecipes. 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid [myskinrecipes.com]

- 4. This compound | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 10406-05-0 [matrix-fine-chemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1H-indole-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated derivative of the indole scaffold, a core structure of immense importance in medicinal chemistry and biology. Its unique electronic properties and functional group handles make it a highly valuable building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthesis strategy, analytical characterization methods, and its strategic applications in modern drug discovery. As a Senior Application Scientist, this document is designed to bridge theoretical knowledge with practical, field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the identity and key physicochemical characteristics of this compound.

Structure and Nomenclature

The molecule consists of an indole ring system substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. The IUPAC name is this compound[1]. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group significantly influences the reactivity and biological activity of the indole core.

Caption: Chemical structure of this compound.

Key Physicochemical Data

Quantitative data provides a critical reference for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO₂ | [1][2] |

| Molecular Weight | 195.60 g/mol | [1][2] |

| CAS Number | 10406-05-0 | |

| Appearance | Off-white to pinkish solid | [3] |

| Melting Point | 209 °C | |

| Boiling Point | 449.7 °C (Predicted) | |

| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | [1] |

| InChIKey | XUDITEOFEQOSAK-UHFFFAOYSA-N | [1] |

Structural Insights from Crystallography

X-ray crystallography data reveals that in its solid state, the molecule exhibits a nearly planar indole ring system.[2][4] However, the carboxylic acid group is slightly twisted from this plane by approximately 9 degrees[2][4]. This deviation is significant as it can influence molecular recognition and binding affinity in biological systems. In the crystal lattice, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers are further linked by N—H⋯O hydrogen bonds, creating sheets within the crystal structure.[2] Aromatic π–π stacking interactions are also observed, contributing to the overall stability of the crystal packing[2][4].

Synthesis and Purification

The reliable synthesis of high-purity starting materials is a non-negotiable prerequisite for successful drug discovery campaigns. This section outlines a robust and rational approach to the synthesis of this compound.

Rationale for Synthetic Strategy

While various methods exist for indole synthesis, the Fischer Indole Synthesis remains one of the most versatile and widely adopted strategies, particularly for producing 3-substituted indoles. The choice of this pathway is underpinned by several factors:

-

Expertise & Experience: It is a well-documented and high-yielding reaction class.

-

Convergent Approach: It efficiently combines a readily available phenylhydrazine derivative with a keto-acid or its equivalent.

-

Predictable Regiochemistry: The substitution pattern on the final indole product is directly controlled by the choice of the starting phenylhydrazine.

For this specific target, the logical precursors are (4-chlorophenyl)hydrazine and pyruvic acid. The acidic conditions of the reaction catalyze the condensation, rearrangement, and cyclization to form the desired indole ring.

Exemplary Synthesis Protocol: Fischer Indolization

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and guide purification.

Step 1: Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).

-

Add a 10:1 mixture of ethanol and concentrated sulfuric acid (v/v) to serve as both the solvent and catalyst.

-

Begin stirring under a gentle stream of nitrogen.

Step 2: Reagent Addition and Reflux

-

Slowly add pyruvic acid (1.1 eq) to the stirring suspension at room temperature. The addition should be done dropwise to control any initial exotherm.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

In-Process Control (Trustworthiness): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the hydrazine spot and the appearance of a new, UV-active product spot indicates progress. The reaction is typically complete within 6-8 hours.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.

-

Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the crude product under vacuum at 50 °C overnight.

Purification and Validation

Recrystallization is the chosen method for purification. This choice is based on the crystalline nature of the product and its expected differential solubility in a hot versus cold solvent system.

-

Dissolve the crude solid in a minimal amount of boiling ethanol.

-

Slowly add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry under vacuum. The final purity should be assessed by HPLC and spectroscopic methods (see Section 3.0).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of the target compound.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical for ensuring the reliability of experimental data derived from using this compound. An orthogonal analytical approach, using multiple techniques, provides the highest level of confidence.

Spectroscopic Identification

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the chloro-substituent. A distinct singlet for the proton at the 2-position and a broad singlet for the N-H proton are key identifiers. The carboxylic acid proton will appear as a very broad singlet far downfield.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent ion for [M-H]⁻ at m/z 194.0. The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would provide definitive confirmation of its presence.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp N-H stretch (~3400 cm⁻¹), and a strong C=O stretch (~1680 cm⁻¹).

Chromatographic Purity Assessment: A Validated HPLC-UV Method

This protocol describes a standard reversed-phase HPLC method for determining the purity of the final compound.

Objective: To achieve >98% purity with a validated, reproducible method.

Methodology:

-

Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

System Suitability (Trustworthiness): Before running samples, perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area and retention time must be less than 2.0%. This confirms that the analytical system is performing correctly and generating reliable data.

Applications in Medicinal Chemistry and Drug Development

The value of this compound extends far beyond its basic properties; it is a strategic tool for the modern medicinal chemist.

The Indole Scaffold as a Privileged Structure

The indole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, distinct biological targets. This versatility is why indole derivatives are found in numerous natural products and FDA-approved drugs. This compound provides researchers with a functionalized version of this powerful core.

Role as a Versatile Synthetic Intermediate

The true utility of this molecule lies in its functional groups, which act as synthetic "handles":

-

Carboxylic Acid: This group can be readily converted into esters, amides, or other bioisosteres, allowing for the exploration of structure-activity relationships (SAR).[5][6] Amide coupling reactions, in particular, are a cornerstone of drug synthesis, enabling the connection of this indole core to other fragments.

-

Chloro Group: The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl groups at the 5-position to modulate potency, selectivity, and pharmacokinetic properties.

-

N-H Group: The indole nitrogen can be alkylated or arylated to further expand the chemical space and block a potential hydrogen-bond donor site.

Derivatives of similar indole carboxylic acids have shown potential in oncology, CNS disorders (like Alzheimer's disease), and as antimicrobial agents.[7]

Bioisosterism of the Carboxylic Acid Group

While essential for binding in many cases, a carboxylic acid group can sometimes lead to poor pharmacokinetic properties.[6] A key strategy in lead optimization is its replacement with a bioisostere—a group with similar physical or chemical properties that provides a similar biological response. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamates, and sulfonamides, which can improve cell permeability and oral bioavailability while maintaining target engagement.[5]

Conceptual Role in a Kinase Inhibition Pathway

Many modern cancer therapies target protein kinases. A hypothetical drug derived from this compound could be designed to act as a kinase inhibitor, binding to the ATP pocket of the enzyme and blocking downstream signaling.

Caption: Role as a starting material for a hypothetical kinase inhibitor.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on safety data for structurally related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[8][9] It may be harmful if swallowed or inhaled[9].

-

Precautionary Statements: Wash hands thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[8][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[10]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic asset for researchers in drug discovery and chemical biology. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile chemical functionality make it an ideal starting point for building libraries of novel compounds. The indole core provides a proven biological scaffold, while the chloro and carboxylic acid groups offer orthogonal handles for systematic chemical modification. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to fully leverage the potential of this valuable molecule in their pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound methyl ester. Retrieved from [Link]

-

Han, X. L., & Luo, Y. H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Retrieved from [Link]

-

Han, X. L., & Luo, Y. H. (2011). This compound. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.

-

ResearchGate. (2025, August 6). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. Retrieved from [Link]

-

Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. This compound | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthetic Pathways of 5-Chloro-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid structure, featuring a chlorine substituent at the 5-position and a carboxylic acid at the 3-position of the indole scaffold, makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. Indole derivatives are known to be excellent plant auxins and serve as key intermediates for many pharmaceutical products.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and expert insights into the practical execution of these syntheses.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Direct Indole Ring Formation: Building the indole nucleus with the desired substituents already in place or introduced during the cyclization process. The Fischer indole synthesis is the most prominent example of this approach.

-

Functionalization of a Pre-existing 5-Chloroindole Scaffold: Starting with 5-chloroindole or a related derivative and introducing the carboxylic acid group at the C-3 position. The Vilsmeier-Haack reaction followed by oxidation is a key pathway in this category.

This guide will explore both strategies, providing detailed protocols and mechanistic discussions for each.

Fischer Indole Synthesis: A Classic Approach to the Indole Core

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing indole rings.[3][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[3]

Mechanistic Overview

The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key steps:

-

Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine (in this case, 4-chlorophenylhydrazine) with a carbonyl compound containing an α-methylene group (pyruvic acid) to form a phenylhydrazone.

-

Tautomerization: The resulting hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.

-

Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis of this compound

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of 4-chlorophenylhydrazine hydrochloride and an equimolar amount of pyruvic acid is prepared in glacial acetic acid.

-

The mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent, such as ethanol or a mixture of ethanol and water, to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or aqueous ethanol.

Causality and Optimization:

-

Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst. Other Brønsted or Lewis acids like sulfuric acid, polyphosphoric acid, or zinc chloride can also be used, and the choice of catalyst can significantly impact the reaction rate and yield.[4] For this specific transformation, acetic acid provides a good balance of reactivity and selectivity.

-

Temperature Control: The reaction is typically carried out at elevated temperatures to facilitate the[6][6]-sigmatropic rearrangement, which has a significant activation energy barrier.

-

Solvent Choice: The polarity of the solvent can influence the tautomerization equilibrium and the solubility of the intermediates and the final product.

Synthesis via C-3 Functionalization of 5-Chloroindole

An alternative and often highly efficient route to this compound involves the functionalization of a pre-existing 5-chloroindole ring. This strategy typically involves a two-step process: the introduction of a formyl group at the C-3 position, followed by its oxidation to a carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Formylation Workflow

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde[8]

Materials:

-

4-Chloro-2-methylaniline (10g, 70.6 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

Vilsmeier reagent (prepared from POCl₃ and DMF) (20 mL)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

To a flask containing 4-chloro-2-methylaniline in 10 mL of DMF, slowly add 20 mL of the prepared Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 85 °C and maintain for 5 hours.

-

After the reaction, cool the mixture and add saturated sodium carbonate solution until the solution is basic. A large amount of pale yellow solid will precipitate.

-

Filter the solid, wash with water, and dry to obtain 11 g of 5-chloro-1H-indole-3-carbaldehyde (90% yield). The melting point of the resulting product is 215-216 °C.[8]

Causality and Optimization:

-

Vilsmeier Reagent: The Vilsmeier reagent is a potent electrophile that readily attacks the electron-rich C-3 position of the indole ring. The ratio of DMF to POCl₃ can be adjusted to control the reactivity of the reagent.

-

Temperature Control: The initial addition is carried out at low temperatures to control the exothermic reaction. The subsequent heating is necessary to drive the reaction to completion.

-

Workup: The addition of a basic solution during workup is crucial to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Step 2: Oxidation of 5-Chloro-1H-indole-3-carbaldehyde

The final step in this synthetic sequence is the oxidation of the aldehyde to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation to this compound

Materials:

-

5-Chloro-1H-indole-3-carbaldehyde

-

Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)

-

Aqueous sodium hydroxide or ammonium hydroxide

-

Hydrochloric acid

Procedure (General):

-

5-Chloro-1H-indole-3-carbaldehyde is suspended in an aqueous basic solution (e.g., NaOH or NH₄OH).

-

A suitable oxidizing agent, such as potassium permanganate or freshly prepared silver(I) oxide, is added portion-wise while monitoring the temperature.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered to remove any inorganic precipitates (e.g., MnO₂).

-

The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with water, and dried.

Causality and Optimization:

-

Choice of Oxidant: Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the indole ring. Silver(I) oxide is a particularly effective and selective reagent for this transformation.

-

Reaction pH: The reaction is typically carried out under basic conditions to facilitate the oxidation and to keep the resulting carboxylic acid in its soluble salt form.

-

Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Alternative Synthetic Routes

While the Fischer indole synthesis and the functionalization of a pre-existing indole ring are the most common strategies, other methods have also been explored for the synthesis of substituted indoles.

Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[6] While this method typically yields 2-carboxyindoles, modifications and subsequent functionalization could potentially be adapted to synthesize 3-carboxyindole derivatives.

Purification and Characterization

Purification

Recrystallization is the most common method for the purification of this compound. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of these alcohols with water. The choice of solvent will depend on the impurity profile of the crude product.

Characterization

The structure and purity of this compound can be confirmed by a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations.

-

Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for 5-chloro-1H-indole-3-carbaldehyde is 215-216 °C.[8]

Industrial Scale-Up Considerations

For the large-scale synthesis of this compound, several factors must be considered:

-

Cost and Availability of Starting Materials: The economic viability of the synthesis will depend on the cost and accessibility of the starting materials.

-

Process Safety: The handling of hazardous reagents such as POCl₃ and strong acids and bases requires appropriate safety precautions and engineering controls.

-

Reaction Optimization: Optimizing reaction conditions to maximize yield, minimize reaction times, and simplify purification is crucial for an efficient industrial process.

-

Waste Management: The environmental impact of the synthesis can be minimized by choosing greener solvents and reagents and by developing efficient waste treatment protocols.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with the Fischer indole synthesis and the functionalization of a 5-chloroindole precursor being the most prominent and practical approaches. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the target application. This guide has provided a detailed overview of these synthetic strategies, including mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Sources

- 1. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

5-Chloro-1H-indole-3-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-1H-indole-3-carboxylic Acid as a Scaffold for Phospholipase A2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound extensively utilized as a foundational scaffold in medicinal chemistry. While its direct biological activity is not extensively characterized, its true significance lies in its role as a key building block for the synthesis of potent enzyme inhibitors. This technical guide delves into the mechanism of action of derivatives of this compound, with a primary focus on their function as inhibitors of the Phospholipase A2 (PLA2) superfamily. We will explore the structure and function of PLA2 enzymes, their role in inflammatory cascades, and the molecular mechanisms by which indole-based inhibitors can modulate their activity. This guide will also provide detailed experimental protocols for assessing PLA2 inhibition and present key data for representative compounds.

The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to and modulate the activity of biological targets. This compound, with its reactive carboxylic acid group and the chloro-substituted indole core, offers synthetic handles for creating diverse chemical libraries.[1][2][3] This guide focuses on the application of this scaffold in the development of inhibitors for Phospholipase A2, a critical enzyme family in cellular signaling and inflammation.

The Target: The Phospholipase A2 Superfamily and its Role in Inflammation

The Phospholipase A2 (PLA2) superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[4][5] This enzymatic activity is a crucial step in numerous physiological processes, and its dysregulation is implicated in a wide range of inflammatory diseases.[4][6][7]

Classification and Key Isoforms

The PLA2 superfamily is broadly classified into several families, with the most studied being:

-

Secreted PLA2 (sPLA2): Low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space. Group IIA sPLA2 (sPLA2-IIA) is a prominent member, often referred to as the "inflammatory" sPLA2 due to its high levels in inflammatory exudates.[6][7][8]

-

Cytosolic PLA2 (cPLA2): Larger, intracellular enzymes that also require calcium for activity. Group IVA cPLA2 (cPLA2α) is particularly important as it preferentially hydrolyzes phospholipids containing arachidonic acid at the sn-2 position.[5][9]

-

Calcium-Independent PLA2 (iPLA2): These enzymes do not require calcium for their catalytic activity and are involved in phospholipid remodeling.[4][9]

The Catalytic Mechanism of sPLA2-IIA and cPLA2α

Both sPLA2-IIA and cPLA2α utilize a catalytic dyad of histidine and aspartate residues within their active site. A key mechanistic feature is the essential role of a calcium ion, which coordinates with the phosphate group of the phospholipid substrate and the catalytic residues, thereby orienting the sn-2 ester bond for nucleophilic attack by a water molecule activated by the histidine residue.[4][10]

The Inflammatory Cascade Triggered by PLA2

The products of PLA2-mediated phospholipid hydrolysis are potent signaling molecules. The liberation of arachidonic acid by cPLA2α is the rate-limiting step in the biosynthesis of eicosanoids, a class of inflammatory mediators that includes prostaglandins and leukotrienes.[4][5] These molecules are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively, and contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. Lysophospholipids, the other product of PLA2 activity, can be converted to platelet-activating factor (PAF), another potent pro-inflammatory mediator.[4]

Below is a diagram illustrating the central role of PLA2 in the inflammatory signaling pathway.

Caption: PLA2 in the Inflammatory Cascade.

Mechanism of Action of Indole-Based PLA2 Inhibitors

Derivatives of this compound can be designed to act as competitive inhibitors of PLA2 enzymes. The core indole scaffold can serve as a hydrophobic anchor, interacting with nonpolar residues in the active site of the enzyme. The substituents introduced at various positions on the indole ring can be tailored to form specific interactions with the enzyme, such as hydrogen bonds or electrostatic interactions, thereby enhancing binding affinity and selectivity.

The primary mechanism of inhibition is the occupation of the active site, preventing the binding of the natural phospholipid substrate. The carboxylic acid moiety of the parent scaffold, or derivatives thereof, can potentially chelate the catalytic calcium ion, further disrupting the enzyme's function. More complex derivatives, such as efipladib, have been shown to be potent and selective inhibitors of cPLA2α.[11]

Quantitative Assessment of PLA2 Inhibition

The inhibitory potency of compounds derived from the this compound scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Indole-based cPLA2α inhibitor (efipladib) | Human cPLA2α | 11 | [11] |

| Indole-5-carboxylic acid derivative | Human cPLA2α | 2.1 | [12] |

| Indole containing isoxazole derivative | sPLA2 | 10,230 | [13] |

Experimental Protocols for Evaluating PLA2 Inhibition

The following protocols provide a framework for assessing the inhibitory activity of novel compounds based on the this compound scaffold.

In Vitro sPLA2-IIA Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of recombinant human sPLA2-IIA using a synthetic fluorogenic substrate.

Materials:

-

Recombinant human sPLA2-IIA

-

sPLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)

-

Fluorogenic sPLA2 substrate (e.g., a substrate that releases a fluorescent product upon cleavage)[14][15][16]

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in sPLA2 Assay Buffer. Ensure the final DMSO concentration is below 1%.

-

In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (buffer with DMSO).

-

Add 25 µL of a solution containing recombinant human sPLA2-IIA to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic sPLA2 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a diagram outlining the workflow for the sPLA2-IIA inhibitor screening assay.

Caption: sPLA2-IIA Assay Workflow.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of a test compound to inhibit the release of arachidonic acid from cells, which is a downstream effect of cPLA2α activity.

Materials:

-

A suitable cell line (e.g., macrophages, platelets)

-

Cell culture medium

-

[3H]-Arachidonic acid

-

Cell stimulation agent (e.g., calcium ionophore, lipopolysaccharide)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Label the cells by incubating them with [3H]-arachidonic acid in serum-free medium for several hours to allow for its incorporation into cellular phospholipids.

-

Wash the cells to remove unincorporated [3H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.

-

Stimulate the cells with an appropriate agent to induce PLA2 activation and arachidonic acid release.

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

-

Calculate the percent inhibition of arachidonic acid release for each concentration of the test compound compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of potent and selective inhibitors of Phospholipase A2 enzymes. By targeting PLA2, these compounds have the potential to block the production of a wide array of pro-inflammatory mediators, offering a promising therapeutic strategy for a variety of inflammatory disorders. The continued exploration of structure-activity relationships of derivatives of this indole scaffold will be crucial for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy.

References

- Dennis, E. A. (1997). History, Classification, Structure and Function of Phospholipase A2. [Source not further specified]

-

Dennis, E. A., et al. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50 Suppl, S237-42. [Link]

-

Leslie, C. C. (2004). Assaying phospholipase A2 activity. Methods in Molecular Biology, 284, 229-40. [Link]

-

Magrioti, V., & Kokotos, G. (2013). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. Molecules, 18(9), 10444-10485. [Link]

-

Boilard, E., & Borgeat, P. (2019). Roles of secreted phospholipase A2 group IIA in inflammation and host defense. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(4), 545-555. [Link]

- Boilard, E., & Borgeat, P. (2019). Roles of secreted phospholipase A2 group IIA in inflammation and host defense. [Source not further specified]

-

Dennis, E. A., et al. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50 Suppl, S237-42. [Link]

-

Boilard, E., & Borgeat, P. (2019). Roles of secreted phospholipase A2 group IIA in inflammation and host defense. Request PDF on ResearchGate. [Link]

- Kokotos, G., & Six, D. A. (2004). Phospholipase A 2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical Reviews, 104(8), 3977-4002.

-

Saegusa, J., et al. (2007). Pro-inflammatory Secretory Phospholipase A2 Type IIA Binds to Integrins αvβ3 and α4β1 and Induces Proliferation of Monocytic Cells in an Integrin-dependent Manner. Journal of Biological Chemistry, 282(49), 35879-35888. [Link]

-

Creative BioMart. (n.d.). Phospholipase A2 Activity Assay Kit (Fluorometric). Creative BioMart. [Link]

- Le, H. T., et al. (2018). The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment.

-

Dharmappa, K. K., et al. (2022). Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model. Frontiers in Pharmacology, 13, 964585. [Link]

- Sophiya, P., et al. (2021). Inhibition of sPLA2-IIA enzyme by sinapic acid.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Li, Y., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409. [Link]

-

Clark, J. D., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-413. [Link]

-

Sophiya, P., et al. (2021). Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice. Toxins (Basel), 13(10), 718. [Link]

-

Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]

- BenchChem. (n.d.). Ensuring the stability and solubility of sPLA2-IIA inhibitors in vitro. BenchChem.

-

Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820. [Link]

-

Li, Y., et al. (2012). This compound. ResearchGate. [Link]

-

Magrioti, V., & Kokotos, G. (2015). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Future Medicinal Chemistry, 7(13), 1739-1757. [Link]

-

Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-4. [Link]

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

-

Lindahl, M., & Tagesson, C. (1997). Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2. Inflammation Research, 46(8), 313-20. [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 951559. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 951559. [Link]

-

Bovens, S., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold on inhibitory potency, metabolic stability, solubility, and bioavailability. Journal of Medicinal Chemistry, 53(23), 8298-308. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. karger.com [karger.com]

- 5. mdpi.com [mdpi.com]

- 6. Roles of secreted phospholipase A2 group IIA in inflammation and host defense - PubMed [pubmed.ncbi.nlm.nih.gov]